molecular formula C10H15NO2 B8492443 (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol

(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol

Cat. No.: B8492443
M. Wt: 181.23 g/mol
InChI Key: NKRCULYBODYSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyridine, a heterocyclic aromatic compound. This compound is characterized by the presence of an ethoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol typically involves the alkylation of 3,5-dimethyl-2-pyridinemethanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 4-Ethoxy-3,5-dimethyl-2-pyridinecarboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyridylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3,5-dimethyl-2-pyridylmethanol
  • 4-Chloro-3,5-dimethyl-2-pyridylmethanol
  • 4-Bromo-3,5-dimethyl-2-pyridylmethanol

Uniqueness

(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(4-ethoxy-3,5-dimethylpyridin-2-yl)methanol

InChI

InChI=1S/C10H15NO2/c1-4-13-10-7(2)5-11-9(6-12)8(10)3/h5,12H,4,6H2,1-3H3

InChI Key

NKRCULYBODYSHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1C)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

32.9 g of (4-ethoxy-3,5-dimethyl-2-pyridyl)methyl acetate were dissolved in 190 ml of ethanol. 95 ml of 3N sodium hydroxide solution were then added dropwise thereto at 0° and the mixture was stirred at room temperature for a further 3 hours. The ethanol was subsequently removed in vacuo and the residual aqueous solution was extracted three times with 200 ml of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. The residue crystallized from petroleum ether and there was obtained 4-ethoxy-3,5-dimethyl-2-pyridylmethanol of melting point 58-59° .
Name
(4-ethoxy-3,5-dimethyl-2-pyridyl)methyl acetate
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two

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